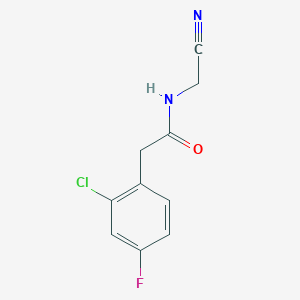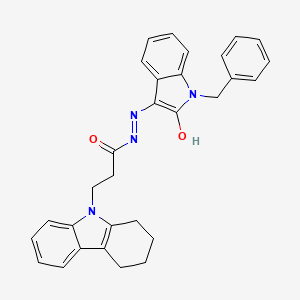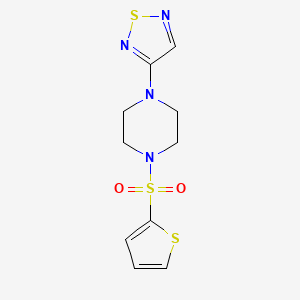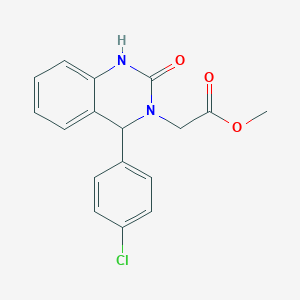
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide, also known as CF3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of biochemical and physiological experiments. In
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. This compound has been shown to inhibit the activity of several kinases and phosphatases, which are involved in a variety of cellular processes. This compound has also been shown to modulate the activity of certain receptors, including GABA and glutamate receptors, which are important for the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to modulate the activity of neuronal cells, leading to changes in synaptic transmission and neuronal excitability. In vivo studies have demonstrated that this compound can improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has several advantages for use in lab experiments, including its unique structure, high purity, and potential for use in a variety of applications. However, this compound also has several limitations, including its potential toxicity and limited availability. Researchers must take caution when handling this compound and ensure that appropriate safety measures are in place.
Future Directions
There are several future directions for the study of 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide. One potential area of research is the development of new compounds based on the this compound scaffold, with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal activity.
Synthesis Methods
The synthesis method for 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide involves the reaction of 2-chloro-4-fluoroaniline with cyanomethyl acetate in the presence of a base catalyst. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Scientific Research Applications
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties. In neuroscience, this compound has been studied for its potential as a tool for the modulation of neuronal activity.
properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-9-6-8(12)2-1-7(9)5-10(15)14-4-3-13/h1-2,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRXYLZPFGJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)

![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2611181.png)
![1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride](/img/structure/B2611182.png)

